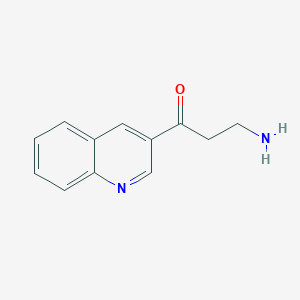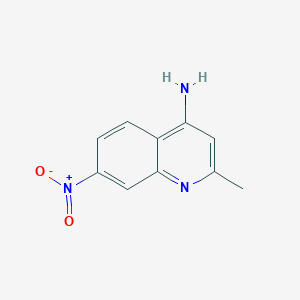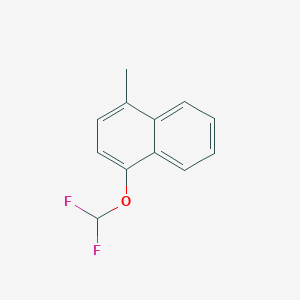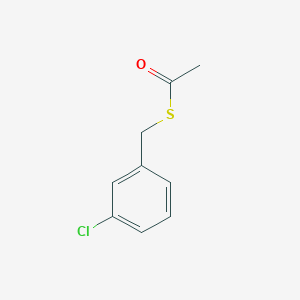
(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acétamide est un composé chimique qui appartient à la classe des dérivés d'oxime. Il se caractérise par la présence d'un groupe hydroxyimino lié à une partie acétamide, avec un système cyclique d'indazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du (2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acétamide implique généralement les étapes suivantes :
Formation du dérivé d'indazole : Le matériau de départ, le 1H-indazole, est soumis à une nitration pour introduire un groupe nitro en position 6. Ceci est suivi d'une réduction pour obtenir l'amine correspondante.
Formation d'oxime : L'amine est ensuite mise à réagir avec du chlorhydrate d'hydroxylamine en présence d'une base pour former le groupe hydroxyimino.
Formation d'acétamide : L'intermédiaire hydroxyimino est acylé à l'aide d'anhydride acétique pour donner du (2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acétamide.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela comprend l'utilisation de catalyseurs efficaces, de conditions de réaction contrôlées et de techniques de purification telles que la recristallisation ou la chromatographie.
Types de réactions :
Oxydation : Le groupe hydroxyimino peut subir une oxydation pour former le composé nitroso correspondant.
Réduction : Le groupe hydroxyimino peut être réduit en amine.
Substitution : Le cycle d'indazole peut participer à des réactions de substitution électrophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants incluent le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs électrophiles comme les halogènes ou les chlorures de sulfonyle peuvent être utilisés.
Principaux produits :
Oxydation : Formation de dérivés nitroso.
Réduction : Formation de dérivés aminés.
Substitution : Formation de dérivés d'indazole substitués.
4. Applications de la recherche scientifique
(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Recherché pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action du (2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyimino peut former des liaisons hydrogène avec des macromolécules biologiques, influençant leur fonction. Le système cyclique d'indazole peut interagir avec les enzymes ou les récepteurs, modulant leur activité. Ces interactions peuvent conduire à divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modification des voies de signalisation cellulaire.
Composés similaires :
- (2Z)-2-hydroxyimino-N-(1H-indazol-5-yl)acétamide
- (2Z)-2-hydroxyimino-N-(1H-indazol-7-yl)acétamide
- (2Z)-2-hydroxyimino-N-(1H-benzimidazol-6-yl)acétamide
Comparaison :
- Différences structurelles : La position du groupe hydroxyimino et le schéma de substitution sur le cycle d'indazole peuvent varier entre ces composés.
- Activité biologique : Ces différences structurelles peuvent conduire à des variations de l'activité biologique et de la spécificité vis-à-vis des cibles moléculaires.
- Réactivité chimique : La réactivité de ces composés dans les réactions chimiques peut différer en fonction des effets électroniques et stériques des substituants.
Applications De Recherche Scientifique
(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The indazole ring system can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- (2Z)-2-hydroxyimino-N-(1H-indazol-5-yl)acetamide
- (2Z)-2-hydroxyimino-N-(1H-indazol-7-yl)acetamide
- (2Z)-2-hydroxyimino-N-(1H-benzimidazol-6-yl)acetamide
Comparison:
- Structural Differences: The position of the hydroxyimino group and the substitution pattern on the indazole ring can vary among these compounds.
- Biological Activity: These structural differences can lead to variations in biological activity and specificity towards molecular targets.
- Chemical Reactivity: The reactivity of these compounds in chemical reactions may differ based on the electronic and steric effects of the substituents.
Propriétés
Formule moléculaire |
C9H8N4O2 |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C9H8N4O2/c14-9(5-11-15)12-7-2-1-6-4-10-13-8(6)3-7/h1-5,15H,(H,10,13)(H,12,14)/b11-5- |
Clé InChI |
QJNXMFYLQNNWGL-WZUFQYTHSA-N |
SMILES isomérique |
C1=CC2=C(C=C1NC(=O)/C=N\O)NN=C2 |
SMILES canonique |
C1=CC2=C(C=C1NC(=O)C=NO)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)












